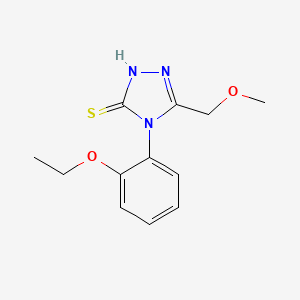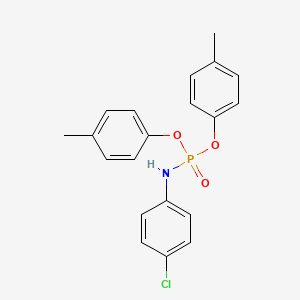![molecular formula C12H10F5NO4 B4611800 methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4611800.png)
methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Vue d'ensemble
Description
Methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a useful research compound. Its molecular formula is C12H10F5NO4 and its molecular weight is 327.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.05299861 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
Molecular docking and vibrational, structural, electronic, and optical studies of 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid (6DAMB) and 4-[(2,5-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid (5DAMB) have been conducted. These studies utilized experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. Key findings include the stability of the molecules arising from hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis. The compounds also demonstrated potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra were analyzed using the TD-DFT method. Notably, autodock studies revealed the inhibitory potential of these butanoic acid derivatives against Placenta growth factor (PIGF-1), suggesting good biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Nitroxide-Mediated Photopolymerization
A study on nitroxide-mediated photopolymerization introduced a new alkoxyamine (methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4) with a chromophore group linked directly to the aminoxyl function, serving as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, with noted changes in the photophysical or photochemical properties of the starting chromophore. Laser flash photolysis experiments highlighted both a singlet state cleavage and an efficient shortening of the triplet state lifetime of the compound. The study suggests the compound's efficiency as a conventional photoinitiator and its application in nitroxide-mediated photopolymerization (NMP2) for the linear growth of poly(n-butyl acrylate) chains, indicating its significance in the field of polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Spectroscopic Investigation and Molecular Docking
Another study focused on the spectroscopic investigation, vibrational assignments, Fukui functions, HOMO-LUMO, MEP, and molecular docking evaluation of 4-[(3,4-dichlorophenyl)amino]2-methylidene 4-oxo butanoic acid (DMOA). The experimental FT-IR and FT-Raman spectra were recorded and compared with theoretical quantum chemical calculations. The research included NBO analysis, assessment of the first hyperpolarizability indicating the potential of such compounds as nonlinear optical (NLO) materials, and molecular docking to evaluate the binding energy with suitable proteins. The study extends the understanding of the interactions and potential applications of substituted butanoic acids in medicinal chemistry (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Propriétés
IUPAC Name |
methyl 4-(2,4-difluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO4/c1-22-10(20)11(21,12(15,16)17)5-9(19)18-8-3-2-6(13)4-7(8)14/h2-4,21H,5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHOAUZHFDFJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC1=C(C=C(C=C1)F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE](/img/structure/B4611725.png)
![[2-chloro-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4611733.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4611743.png)
![(5E)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4611749.png)
![ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4611754.png)

![4-methyl-N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4611766.png)
![(5E)-1-butyl-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4611769.png)


![1-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4611786.png)

![ethyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4611792.png)

